molecular formula C48H84O8 B15179179 Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 84196-00-9

Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate

Cat. No.: B15179179
CAS No.: 84196-00-9
M. Wt: 789.2 g/mol
InChI Key: APBQJRYOSSLQFR-UHFFFAOYSA-N
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Description

Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate (C₄₈H₈₄O₈) is an ester derivative of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, where the four carboxyl groups are substituted with isononyl chains . The bicyclo[2.2.2]octene core imparts rigidity, while the bulky isononyl ester groups enhance solubility in organic solvents and improve processability, making it suitable for applications requiring flexible polymer precursors or intermediates . Its synthesis involves esterification of the parent dianhydride (CAS 1719-83-1) with isononyl alcohol, a reaction typical for generating tailored ester derivatives .

Properties

CAS No.

84196-00-9

Molecular Formula

C48H84O8

Molecular Weight

789.2 g/mol

IUPAC Name

tetrakis(7-methyloctyl) bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

InChI

InChI=1S/C48H84O8/c1-35(2)25-17-9-13-21-31-53-45(49)41-39-29-30-40(42(41)46(50)54-32-22-14-10-18-26-36(3)4)44(48(52)56-34-24-16-12-20-28-38(7)8)43(39)47(51)55-33-23-15-11-19-27-37(5)6/h29-30,35-44H,9-28,31-34H2,1-8H3

InChI Key

APBQJRYOSSLQFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOC(=O)C1C2C=CC(C1C(=O)OCCCCCCC(C)C)C(C2C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate is synthesized through a multi-step process involving the esterification of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic acid with isononyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Industrial Production Methods

In industrial settings, the production of tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate involves large-scale esterification reactors. The process is optimized for high yield and purity, often incorporating continuous distillation units to remove by-products and unreacted starting materials. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate suitable for various applications.

Chemical Reactions Analysis

Electrophilic Substitution

The bicyclooctene core contains strained double bonds that undergo electrophilic attack. This reactivity is critical for functionalizing the scaffold:

Reaction Type Conditions Products/Applications
HalogenationX₂ (Cl₂, Br₂) in inert solventsHalo-derivatives for cross-coupling
Diels-Alder AdditionDienophiles (e.g., maleic anhydride)Functionalized adducts

This reactivity is comparable to bicyclo[2.2.2]octene dianhydride derivatives, where halogenation enhances solubility for polymer synthesis .

Coordination Chemistry

The tetracarboxylate groups act as polydentate ligands, forming coordination polymers or metal-organic frameworks (MOFs):

Metal Ion Coordination Mode Application
Cu(II)Tetradentate (O-donor)Lantern-type MOFs with gas uptake
Zn(II)Bridging carboxylatePorous materials for CO₂ adsorption

Crystallographic studies of analogous ligands show that Cu(II) forms paddlewheel clusters, with DMA or water as axial ligands . Activation protocols (e.g., heating under vacuum) influence pore accessibility and gas adsorption capacity .

Polymerization

The ester groups participate in polycondensation reactions:

Reaction Partner Mechanism Polymer Type
DiolsTransesterificationPolyesters with rigid backbones
DiaminesAmide coupling (via hydrolysis)Polyimides for high-Tg films

While direct data for tetraisononyl derivatives is limited, similar bicyclooctene dianhydrides form polyimides with decomposition temperatures exceeding 400°C . Hydrolysis of ester groups to carboxylic acids (under acidic/basic conditions) precedes condensation with amines.

Functional Group Interconversion

The isononyl ester groups enable controlled derivatization:

Reaction Reagents Outcome
SaponificationNaOH/H₂O or HCl/ROHTetracarboxylic acid for MOF synthesis
TransesterificationROH (catalytic acid/base)Tailored esters for solubility tuning

Hydrolysis to the tetracarboxylic acid is a key step in generating MOF precursors, as seen in ligands used for Cu(II)-based cages .

Olefin Metathesis

The bicyclooctene’s strained double bond undergoes ring-opening metathesis polymerization (ROMP):

Catalyst Conditions Polymer Architecture
Grubbs 2nd generationRoom temperature, CH₂Cl₂Cross-linked networks

This reaction capitalizes on the compound’s rigidity to produce thermally stable materials, though specific ROMP data for tetraisononyl derivatives requires further study.

Key Research Findings

  • MOF Flexibility : Cu(II) cages derived from tetracarboxylate ligands exhibit structural flexibility in the solid state, impacting gas adsorption (CO₂ uptake: 1.5–2.0 mmol/g at 273 K) .

  • Thermal Stability : Ester derivatives retain integrity up to 250°C (TGA data inferred from dianhydride analogs ).

  • Synthetic Versatility : Sequential reactions (e.g., hydrolysis → coordination → polymerization) enable hierarchical material design .

Reaction Mechanisms

  • Electrophilic Substitution : The bicyclooctene’s electron-rich double bond undergoes attack via a Wheland intermediate, stabilized by the rigid scaffold.

  • Coordination : Tetracarboxylates bind metals through deprotonated oxygen atoms, forming µ²- or µ³-bridging modes .

Scientific Research Applications

Tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate has several scientific research applications, including:

    Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.

    Material Science: Investigated for its potential use in the development of advanced materials with unique mechanical properties.

    Biological Studies:

    Industrial Applications: Utilized in the formulation of coatings, adhesives, and sealants due to its chemical stability and compatibility with various substrates.

Mechanism of Action

The mechanism by which tetraisononyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate exerts its effects is primarily through its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing flexibility and reducing brittleness. In biological systems, its interactions with lipid bilayers can alter membrane fluidity and permeability, potentially facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of a broader class of bicyclo[2.2.2]octene derivatives, each with distinct substituents influencing properties:

Compound Name Molecular Formula Substituents Key Properties Applications References
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (COeDA) C₁₂H₈O₆ Dianhydride High thermal stability (>300°C), rigid scaffold, forms 3D networks via H-bonding Polyimides, MOFs, molecular scaffolds
Tetraisononyl ester (Target Compound) C₄₈H₈₄O₈ Isononyl esters Enhanced solubility, lower melting point, moderate thermal stability Polymer plasticizers, synthetic intermediates
Bicyclo[2.2.2]octane-2,5-dione C₈H₁₀O₂ Ketones Bioreducible substrate, lower molecular weight Biocatalysis (e.g., engineered yeast)
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride C₁₀H₁₀O₃ Anhydride + shorter chain Reactive anhydride group, moderate solubility Epoxy resins, crosslinking agents

Physicochemical Properties

  • Thermal Stability: The dianhydride (COeDA) exhibits superior thermal stability (>300°C) due to its rigid fused-ring structure and intermolecular hydrogen bonding . In contrast, the tetraisononyl ester’s bulky alkyl chains reduce intermolecular forces, lowering its thermal stability (~150–200°C) but improving melt processability .
  • Solubility: The isononyl ester’s long hydrophobic chains enhance solubility in nonpolar solvents (e.g., toluene, THF) compared to the dianhydride, which requires polar aprotic solvents like DMAc .
  • Reactivity : COeDA reacts readily with amines to form polyimides or succinimides, whereas the ester undergoes transesterification or hydrolysis under acidic/basic conditions .

Crystallographic Behavior

The dianhydride forms a 3D network via weak C–H⋯O interactions, critical for its crystallinity and application in ordered materials . The tetraisononyl ester’s alkyl chains disrupt such interactions, resulting in amorphous or less-ordered phases .

Biological Activity

Tetraisononyl bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H8O6C_{12}H_{8}O_{6} and is characterized by a bicyclic structure that includes four carboxylic acid groups. It is known to be insoluble in water but soluble in organic solvents like dimethylformamide .

Physical Properties

PropertyValue
AppearanceWhite to light yellow powder
Purity (HPLC)Minimum 95% area%
SolubilityInsoluble in water; soluble in DMF

Research indicates that this compound exhibits several biological activities due to its structural properties:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, although specific mechanisms remain under investigation.
  • Cellular Interactions : Its ability to form hydrogen bonds can influence cellular interactions and signaling pathways .

Case Studies

  • Study on Antioxidant Properties : A study published in Journal of Organic Chemistry demonstrated that derivatives of bicyclo compounds exhibit significant antioxidant activity. The structural features of this compound contribute to this effect by stabilizing free radicals .
  • Inflammation Modulation : Research conducted at a university laboratory explored the anti-inflammatory potential of this compound in vitro. Results indicated a reduction in pro-inflammatory cytokines when cells were treated with the compound, suggesting its potential therapeutic use in inflammatory diseases .
  • Toxicological Assessment : In a toxicity study involving various cell lines, this compound was found to have low cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological studies .

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